5-Amino-2-methylbenzene-1-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

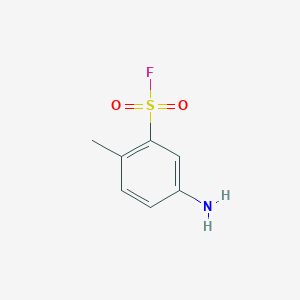

5-Amino-2-methylbenzene-1-sulfonyl fluoride is a chemical compound with the CAS Number: 445-06-7. It has a molecular weight of 189.21 and its IUPAC name is 5-amino-2-methylbenzenesulfonyl fluoride .

Molecular Structure Analysis

The InChI code for 5-Amino-2-methylbenzene-1-sulfonyl fluoride is1S/C7H8FNO2S/c1-5-2-3-6(9)4-7(5)12(8,10)11/h2-4H,9H2,1H3 . This indicates that the molecule consists of a benzene ring with a methyl group (CH3), an amino group (NH2), and a sulfonyl fluoride group (SO2F) attached to it . Physical And Chemical Properties Analysis

5-Amino-2-methylbenzene-1-sulfonyl fluoride is a solid at room temperature. It should be stored in an inert atmosphere at temperatures between 2-8°C. .Wissenschaftliche Forschungsanwendungen

Biochemistry Research

5-Amino-2-methylbenzene-1-sulfonyl fluoride: is utilized in biochemistry research for the study of enzyme inhibition. Due to its sulfonyl fluoride group, it acts as a selective and irreversible inhibitor of serine proteases, which are enzymes that cleave peptide bonds in proteins. This compound helps in understanding the mechanism of action of these enzymes and in the development of therapeutic agents targeting protease-related diseases .

Pharmacology

In pharmacological research, this compound finds its application in the development of new drugs. Its ability to bind irreversibly to active sites of certain enzymes makes it a valuable scaffold for designing covalent inhibitors. These inhibitors can offer prolonged efficacy in drug action, which is particularly beneficial in treating chronic conditions .

Chemical Synthesis

5-Amino-2-methylbenzene-1-sulfonyl fluoride: serves as an intermediate in organic synthesis. It can be used to introduce the sulfonyl fluoride group into other chemical compounds, which can then be transformed into various functional groups, such as sulfonamides and sulfonic acids, through subsequent chemical reactions .

Material Science

This chemical is explored in material science for the modification of surface properties of materials. The amino group can be used to link the molecule to a polymer or surface, while the sulfonyl fluoride group can react with other species to create materials with desired properties, such as increased hydrophobicity or reactivity .

Industrial Applications

In industrial settings, 5-Amino-2-methylbenzene-1-sulfonyl fluoride can be employed in the manufacture of dyes, pigments, and other specialty chemicals. Its molecular structure allows for easy modification and attachment to various substrates, providing versatility in industrial chemistry .

Environmental Research

Environmental scientists use this compound to study the degradation and transformation of sulfonyl-containing compounds in the environment. Understanding the environmental fate of such chemicals is crucial for assessing their impact and for the development of strategies to mitigate potential risks .

Wirkmechanismus

Safety and Hazards

This compound is classified as dangerous, with hazard statements indicating it is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Eigenschaften

IUPAC Name |

5-amino-2-methylbenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-5-2-3-6(9)4-7(5)12(8,10)11/h2-4H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNBKGKQPAGUFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)S(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40299916 |

Source

|

| Record name | 5-Amino-2-methylbenzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-methylbenzene-1-sulfonyl fluoride | |

CAS RN |

445-06-7 |

Source

|

| Record name | NSC133677 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-2-methylbenzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40299916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B1267036.png)

![2-Methylbenzo[d]thiazole-6-carbonitrile](/img/structure/B1267053.png)